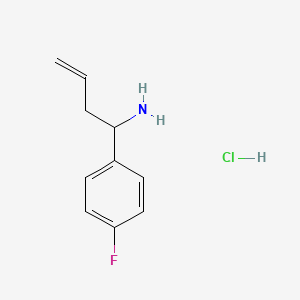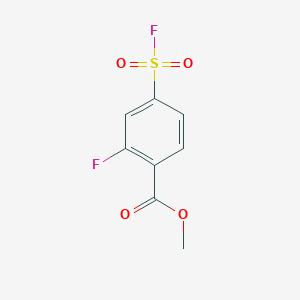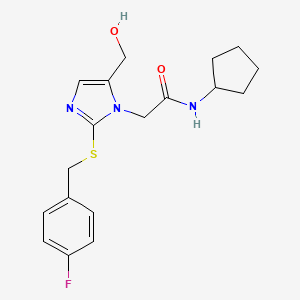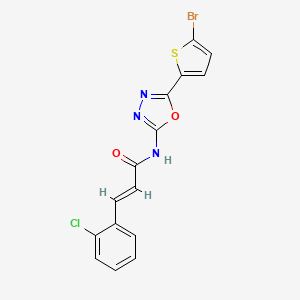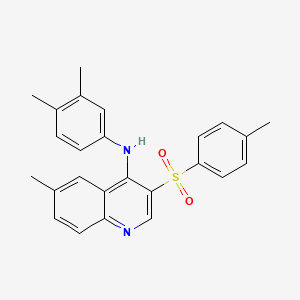
N-(3,4-dimethylphenyl)-6-methyl-3-tosylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-6-methyl-3-tosylquinolin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic compound that belongs to the quinoline family and has a tosyl group attached to it.
Aplicaciones Científicas De Investigación
Cyclisation and Redox Reactions
Research has explored the cyclisation of amine oxides initiated by redox reactions, which is a fundamental process in organic synthesis. For example, the cyclisation of 3,4-dimethoxy-NN-dimethylphenethylamine N-oxide with iron(II) ions leads to various products, demonstrating the intricate balance of reaction conditions on product distribution (Smith, Norman, & Rowley, 1970). This study provides insights into the manipulation of redox conditions for the selective synthesis of desired compounds.
Apoptosis Inducers and Anticancer Agents
The discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and efficacious anticancer agent highlights the potential therapeutic applications of quinoline derivatives. This compound exhibits significant blood-brain barrier penetration and efficacy in cancer models, indicating its potential as a clinical candidate for cancer therapy (Sirisoma et al., 2009).
Metal-ion Induced Cyclisation
The metal-ion induced dehydrative cyclisation, reduction, and reductive fragmentation of arylethyldimethylamine N-oxides demonstrate the utility of metal ions in facilitating complex reaction pathways. This research sheds light on the mechanistic aspects of amine oxidation and the potential for synthesizing diverse organic compounds through metal-ion mediation (Smith, Norman, & Rowley, 1972).
Synthesis of Quinoline Derivatives
The synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines offer valuable methods for the preparation of quinoline derivatives. These methods enable the introduction of various functional groups, expanding the utility of quinoline-based compounds in synthetic and medicinal chemistry (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
Cytotoxicity Evaluation of Quinoline Derivatives
The evaluation of 4-aminoquinoline derivatives for their cytotoxic effects on human breast tumor cell lines underscores the potential of these compounds in the development of new anticancer agents. This research identifies compounds with significant activity, paving the way for further exploration of 4-aminoquinolines as therapeutic agents (Zhang, Solomon, Hu, Ulibarri, & Lee, 2007).
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-16-5-10-21(11-6-16)30(28,29)24-15-26-23-12-7-17(2)13-22(23)25(24)27-20-9-8-18(3)19(4)14-20/h5-15H,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYZPTLZXYLTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-6-methyl-3-tosylquinolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[d]thiazol-6-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2614845.png)

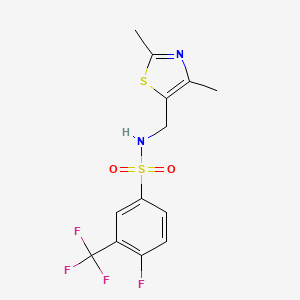
![4-Phenyl-1-(2-(2,3,6-triazino[5,4-B]indol-3-ylthio)acetyl)thiosemicarbazide](/img/structure/B2614850.png)
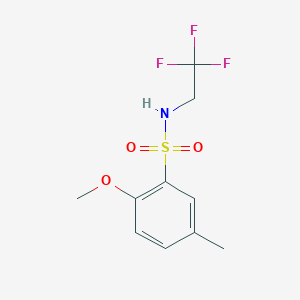
![1-(2,4-Dichlorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2614855.png)
![2-(benzo[d]oxazol-2-ylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2614856.png)
![2-[4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]piperidin-1-yl]acetamide](/img/structure/B2614857.png)
